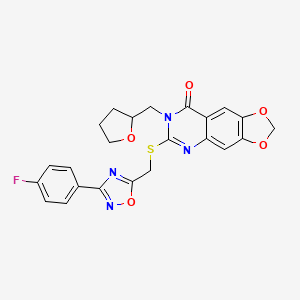
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylquinolin-6-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
A study by Perković et al. (2016) found that urea derivatives with hydroxy group or halogen atoms exhibited moderate antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cell line. These derivatives were prepared using benzotriazole as a synthon and evaluated for their biological activity. Notably, a p-fluoro derivative showed promise as a lead compound in the development of breast carcinoma drugs, given its high activity, selectivity, and adherence to drug development rules (Perković et al., 2016).
DNA-Binding Properties
Garofalo et al. (2010) synthesized various N-alkylanilinoquinazoline derivatives and evaluated them for their potential as DNA intercalating agents. Their study revealed significant DNA interaction with these compounds, indicating their potential as pharmacophores to bind to DNA through an intercalative binding process (Garofalo et al., 2010).
Potential as Antitumor Agents
Chou et al. (2010) explored 2-phenylquinolin-4-ones (2-PQs) as anticancer drug candidates. They synthesized novel 2-PQs and evaluated their cytotoxic activity, finding significant inhibitory activity against tumor cell lines. One of the analogues, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showed selective inhibition of certain cancer cell lines, suggesting its potential as a clinical candidate for cancer treatment (Chou et al., 2010).
Antibacterial Activities
A study by Kuramoto et al. (2003) designed novel N-1 substituents of naphthyridones and quinolones to evaluate their antibacterial activities. They found that certain synthesized compounds exhibited extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting their potential as powerful antibacterial agents (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c24-14-5-3-13(4-6-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-2-1-7-30-15/h3-6,8-9,15H,1-2,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMUQUQNFRLYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

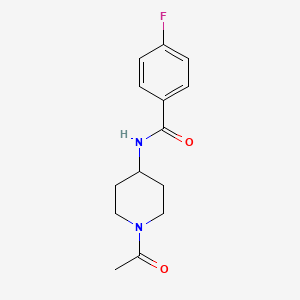
![Bicyclo[4.1.0]heptan-2-ylmethanamine](/img/structure/B2693541.png)
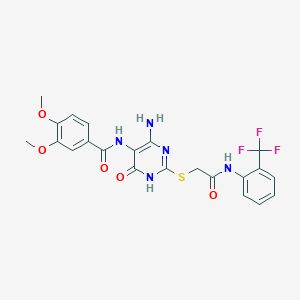

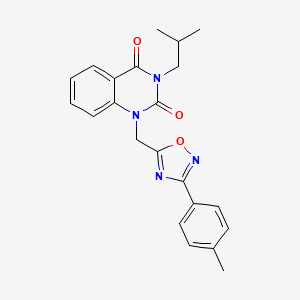
![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)

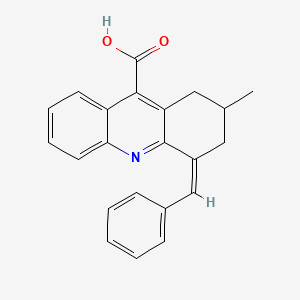
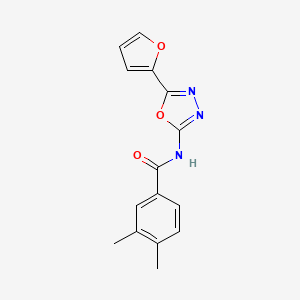
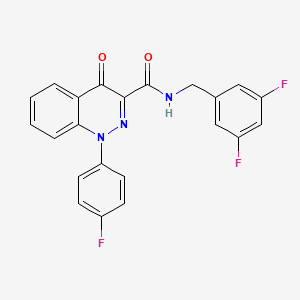
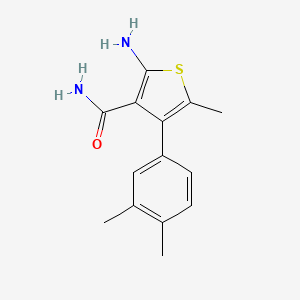
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)
